molecular formula C16H13ClN2O3S2 B1436563 N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide CAS No. 477860-30-3

N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

Cat. No. B1436563
CAS RN: 477860-30-3
M. Wt: 380.9 g/mol
InChI Key: BQZLRWKSTNRVMB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide is a useful research compound. Its molecular formula is C16H13ClN2O3S2 and its molecular weight is 380.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Properties

The compound's structure has been extensively studied, highlighting its significant intramolecular hydrogen bonds and specific conformations. For instance, the 4-chloro derivative of a similar compound forms dimeric pairs due to intermolecular N-H...O hydrogen bonds, resulting in 14-membered rings. This structural feature underlines its potential in various chemical and pharmacological applications (Siddiqui et al., 2008).

Synthetic Methodology

The synthetic pathways to create derivatives of benzothiazine are a key area of research. Effective synthetic methods have been developed to create various biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides. Such methodologies are crucial for exploring the compound's applications in medicine and materials science (Zia-ur-Rehman et al., 2009).

Pharmacological Potential

Several studies have investigated the compound's potential as a pharmacological agent. For instance, derivatives of this compound have shown promise as potential diuretics and analgesics. The structure-activity relationship has been a focal point, revealing that certain derivatives, particularly those with a free carboxy group, exhibit potential diuretic properties, while others have been identified as promising analgesics (Ukrainets et al., 2017).

Biological Activities

The compound and its derivatives have also been tested for biological activities like antibacterial and DPPH radical scavenging activities. This line of research explores the utility of these compounds in developing new therapeutic agents with antimicrobial properties and potential use in treating oxidative stress-related conditions (Ahmad et al., 2012).

properties

IUPAC Name

N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-2λ6,1-benzothiazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-19-13-5-3-2-4-12(13)14(20)15(24(19,21)22)16(23)18-11-8-6-10(17)7-9-11/h2-9,20H,1H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZLRWKSTNRVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(S1(=O)=O)C(=S)NC3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 2
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 4
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 5
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide
Reactant of Route 6
N-(4-chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~,1-benzothiazine-3-carbothioamide

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